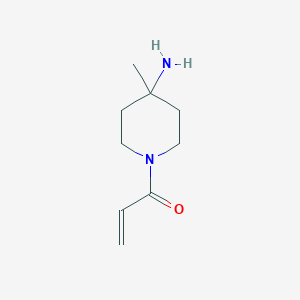

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-8(12)11-6-4-9(2,10)5-7-11/h3H,1,4-7,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSNSRDNLVFCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution to Form Piperidine-Pyrimidine Intermediate

- Reactants: (3R,6S)-1-benzyl-6-methylpiperidine-3-amine and 4-chloropyrrolo[2,3-d]pyrimidine

- Solvents: Alcohols such as n-butanol, pyrrolidones like 1-methyl-2-pyrrolidone, or amides including N,N-dimethylformamide

- Base: Potassium carbonate (preferred), sodium carbonate, cesium carbonate, or organic bases like diisopropylethylamine

- Conditions: Heated to approximately 110 °C, stirred overnight

- Work-up: Addition of water to precipitate product, filtration, and recrystallization from ethanol at 60 °C

- Yield: Approximately 73% of the intermediate compound

This step involves the nucleophilic substitution of the chloride on the pyrimidine ring by the amine group of the piperidine derivative, forming a stable C-N bond.

Catalytic Hydrogenation (Debenzylation)

- Starting Material: N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Catalyst: 20% wet palladium hydroxide on carbon (Pd(OH)2/C)

- Solvent: Methanol preferred

- Conditions: Hydrogen atmosphere at 15 psi, temperature 45–55 °C, reaction time about 8 hours

- Catalyst to substrate ratio: 0.1–0.3 (mass ratio), optimal 0.2

- Work-up: Filtration to remove catalyst, concentration to yield white solid amine

- Yield: Approximately 95%

This step removes the benzyl protecting group via hydrogenolysis, liberating the free amine necessary for subsequent acylation.

Summary of Reaction Conditions and Yields

| Step | Reactants/Conditions | Solvent(s) | Catalyst/Base | Temp (°C) | Pressure (psi) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Nucleophilic substitution | (3R,6S)-1-benzyl-6-methylpiperidine-3-amine + 4-chloropyrrolo[2,3-d]pyrimidine | 1-methyl-2-pyrrolidone, n-butanol, or DMF | K2CO3 or DIPEA (base) | 110 | Atmospheric | ~73 | Overnight stirring, recrystallization |

| 2. Catalytic hydrogenation | Intermediate from step 1 | Methanol | 20% Pd(OH)2/C | 45–55 | 15 | ~95 | 8 hours under H2 atmosphere |

| 3. Acylation | Free amine + acryloyl chloride + NaHCO3 | THF/water | Sodium bicarbonate (base) | 0–5 to RT | Atmospheric | High | Slow addition, biphasic extraction |

Research Findings and Analysis

- The use of 20% wet palladium hydroxide on carbon as a catalyst in hydrogenation provides efficient debenzylation with high yield and purity.

- The nucleophilic substitution step benefits from polar aprotic solvents like 1-methyl-2-pyrrolidone , which enhance solubility and reaction rate.

- The acylation step requires careful temperature control to avoid side reactions and ensure high selectivity for the prop-2-en-1-one moiety.

- Base choice in each step influences reaction efficiency: potassium carbonate is preferred for substitution, while sodium bicarbonate effectively scavenges HCl during acylation.

Additional Notes

- The stereochemistry of the piperidine ring is preserved throughout the synthesis, which is critical for biological activity.

- The described synthetic route is scalable and amenable to industrial production, as evidenced by patent literature.

- Alternative synthetic routes involving sulfonamide derivatives or pyrimidine ring modifications exist but are less directly related to the target compound discussed here.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products may include alcohols or alkanes.

Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one has shown promise in various therapeutic areas:

1. Inhibition of Enzymes:

- The compound has been investigated for its ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in metabolic disorders. This inhibition is beneficial for treating conditions like type 2 diabetes and obesity by modulating cortisol metabolism .

2. CNS Disorders:

- Research indicates potential applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The compound's interaction with neurotransmitter systems may offer neuroprotective effects .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

Mechanism of Action:

- The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. This interaction may modulate the function of receptors and enzymes involved in critical signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Metabolic Syndrome Treatment

- A study demonstrated that compounds similar to this compound effectively reduced insulin resistance in animal models, indicating potential for managing metabolic syndrome .

Case Study 2: Neuroprotective Effects

- In vitro studies showed that the compound could protect neuronal cells from oxidative stress, suggesting its role as a neuroprotective agent in neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry:

Synthesis of Complex Molecules:

- This compound is utilized in the synthesis of more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include chalcones with substituted piperidine rings or aromatic groups. Key examples from the evidence are:

*Estimated based on substituent contributions.

- Electronic Effects: The 4-amino group in the target compound likely increases electron density at the carbonyl group, enhancing nucleophilic reactivity compared to halogen- or methyl-substituted analogs. This is supported by density functional theory (DFT) studies on similar chalcones, where electron-donating groups (e.g., -NH₂, -OCH₃) lower the energy gap between frontier molecular orbitals, affecting redox behavior .

- However, the amino group may improve aqueous solubility via hydrogen bonding, contrasting with highly lipophilic bromo/chloro derivatives (e.g., logP = 5.17 in ).

Crystallographic and Material Science Comparisons

- Crystal Packing: Halogenated analogs (e.g., bromo/chloro derivatives) exhibit tight crystal packing due to halogen-halogen interactions, as shown in Hirshfeld surface analyses . In contrast, the amino and methyl groups in the target compound may favor hydrogen-bonded networks or pi-stacking, influencing material stability.

- DFT and Spectroscopic Properties: Studies on (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one reveal strong correlations between experimental UV-Vis spectra and DFT-predicted electronic transitions . The target compound’s amino group is expected to redshift absorption maxima due to enhanced conjugation.

Biological Activity

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one, a compound featuring a piperidine derivative structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C9H16N2O, with a molecular weight of 168.24 g/mol. The compound's IUPAC name is derived from its structural components, which include an amino group and a conjugated enone system.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | FPAOUIGHJNSBIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1N)C(=O)C=C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group in the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may modulate enzyme functions and receptor interactions, affecting key biological pathways such as apoptosis and cell proliferation .

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. This effect is likely mediated by its interaction with specific signaling pathways involved in cell survival and death.

Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to reduce markers of inflammation and improve cell viability in models of neurodegeneration .

Enzyme Inhibition : It has been reported that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies on Cancer Cells : A study demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction via the mitochondrial pathway .

- Neuroprotection Against Amyloid Beta Toxicity : Research indicated that the compound could mitigate the toxic effects of amyloid beta (Aβ) peptides in astrocyte cultures, enhancing cell survival rates compared to untreated controls. This suggests a potential role in Alzheimer's disease treatment .

- Metabolic Pathway Modulation : Another study highlighted the compound's ability to inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells. This could have implications for conditions like diabetes or obesity .

Q & A

Synthesis Optimization and Purification Strategies

Q: How can researchers optimize the synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one to improve yield and purity? A:

- Claisen-Schmidt Condensation: Use ketone and aldehyde precursors under basic conditions (e.g., silica gel-supported piperidine as a catalyst) to form the α,β-unsaturated ketone backbone .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) to isolate the product.

- Reaction Monitoring: Track progress via TLC or HPLC to minimize side reactions. Adjust reaction time and temperature to enhance selectivity.

Crystallographic Structure Determination Challenges

Q: What challenges arise in determining the crystal structure of this compound, and how can they be addressed? A:

- Disorder/Twinning: Use SHELXL for refinement to handle disordered atoms or twinning . For severe cases, apply TWIN/BASF commands.

- Validation: Validate the structure with PLATON to check for missed symmetry or hydrogen bonding inconsistencies .

- Data Quality: Collect high-resolution X-ray data (<1.0 Å) to resolve ambiguities in electron density maps.

Hydrogen Bonding and Crystal Packing Analysis

Q: How do intermolecular hydrogen bonds influence the solid-state stability of this compound? A:

-

Graph Set Analysis: Classify hydrogen bonds (e.g., ) using Etter’s formalism to identify motifs like rings, which stabilize crystal packing .

-

Hirshfeld Surfaces: Quantify interactions (e.g., contacts) to correlate packing efficiency with thermal stability .

-

Example Data:

Interaction Type Contribution (%) Reference 25–40%

Spectroscopic Characterization and Data Interpretation

Q: When NMR or IR data conflict with expected results, what strategies resolve these discrepancies? A:

- 2D NMR: Use COSY and HSQC to assign overlapping proton/carbon signals. For enone systems, confirm conjugation via - coupling constants () .

- DFT Calculations: Compare experimental IR (e.g., C=O stretch at ~1650 cm) with computed spectra to validate tautomeric forms .

Computational Modeling of Electronic Properties

Q: Which computational methods predict the electronic properties and reactivity of this compound? A:

- DFT Studies: Calculate HOMO-LUMO gaps to assess charge-transfer potential. For example, chalcone analogs show gaps of 3.5–4.5 eV, correlating with photostability .

- AIM Theory: Analyze bond critical points to quantify hydrogen bond strengths (e.g., ) .

Safety and Handling Protocols

Q: What safety protocols are recommended for handling this compound in laboratory settings? A:

- PPE: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood .

- Storage: Store under inert gas (N) at –20°C to prevent hydrolysis or oxidation.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Biological Activity Assessment

Q: How can researchers design experiments to evaluate the biological activity of this compound? A:

- SAR Studies: Modify substituents (e.g., 4-amino group) and test against target enzymes (e.g., kinases) using fluorescence-based assays. Piperidine derivatives often show enhanced bioavailability .

- In Silico Screening: Dock the compound into protein active sites (e.g., PDB: 5UT) to prioritize targets .

Polymorphism and Physical Stability Studies

Q: How can researchers investigate polymorphic forms and their impact on stability? A:

- Thermal Analysis: Use DSC to identify melting points and enthalpy changes between polymorphs.

- PXRD: Compare experimental patterns with simulated data from single-crystal structures .

- Mechanical Properties: Perform nanoindentation to correlate crystal packing (e.g., slip planes) with tabletability .

Validation of Molecular Structure Post-Synthesis

Q: What methodologies confirm the molecular structure after synthesis? A:

- X-ray Crystallography: Resolve bond lengths/angles (e.g., C=O: ~1.22 Å; C–N: ~1.47 Å) .

- High-Resolution MS: Confirm molecular weight (e.g., [M+H] at m/z 223.1445 for CHNO) .

Mechanistic Studies of Reactivity

Q: How can researchers probe the reactivity of the α,β-unsaturated ketone moiety? A:

- Kinetic Studies: Monitor Michael addition reactions (e.g., with thiols) via UV-Vis spectroscopy.

- Isotopic Labeling: Use -labeled water to trace keto-enol tautomerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.